molecular formula C10H19N B093568 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine CAS No. 17371-27-6

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

Cat. No. B093568
CAS RN: 17371-27-6
M. Wt: 153.26 g/mol
InChI Key: VPTSZLVPZCTAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine, also known as norcamphor, is a bicyclic amine that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a multistep process, and it has been found to exhibit a range of biochemical and physiological effects. In 1.1]heptan-3-amine.

Mechanism Of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and viruses. It may also act by binding to metal ions and facilitating their catalytic activity.

Biochemical And Physiological Effects

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit antioxidant activity and to have a protective effect on cells against oxidative stress. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine in lab experiments is its unique chemical structure, which allows it to exhibit a range of biochemical and physiological effects. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. One direction is the further exploration of its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions. Another direction is the investigation of its potential use in the treatment of cancer, as well as its potential use as an antimicrobial, antifungal, and antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine involves a multistep process, which starts with the reaction of camphor with hydroxylamine to form camphor oxime. This is followed by the reduction of camphor oxime with sodium borohydride to form 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine. Finally, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is treated with a suitable amine to form the desired bicyclic amine, 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.

properties

CAS RN

17371-27-6

Product Name

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3

InChI Key

VPTSZLVPZCTAHZ-UHFFFAOYSA-N

SMILES

CC1C2CC(C2(C)C)CC1N

Canonical SMILES

CC1C2CC(C2(C)C)CC1N

Pictograms

Irritant

synonyms

3-Pinaneamine

Origin of Product

United States

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